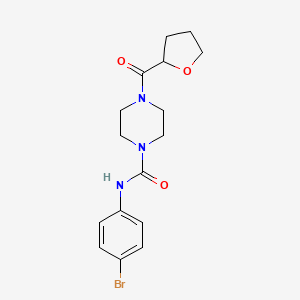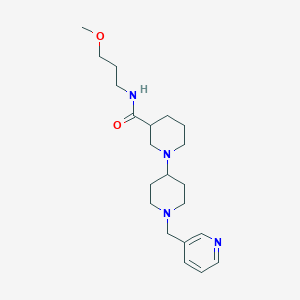
1-(2-methoxybenzoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxybenzoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MP-10 and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of MP-10 is not fully understood. However, it has been shown to bind to dopamine receptors in the brain. MP-10 has a high affinity for the D3 dopamine receptor and has been shown to have partial agonist activity at this receptor. MP-10 has also been shown to have antagonist activity at the D2 dopamine receptor.
Biochemical and Physiological Effects:
MP-10 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its anti-inflammatory and anti-cancer properties. MP-10 has also been shown to decrease the release of glutamate, which may contribute to its potential use in the treatment of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of MP-10 is that it has a high affinity for the D3 dopamine receptor, which makes it a useful tool for studying the role of this receptor in the brain. However, one of the limitations of MP-10 is that it has poor solubility in water, which can make it difficult to work with in certain lab experiments.
Zukünftige Richtungen
There are a number of future directions for research on MP-10. One direction is to further investigate its potential use in the treatment of Parkinson's disease. Another direction is to explore its anti-cancer properties and its potential use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of MP-10 and its potential applications in various fields.
Synthesemethoden
The synthesis of MP-10 has been reported using different methods. One of the methods involves the reaction of 1-(2-hydroxybenzoyl)-4-(5-methylpyridin-2-yl)piperidine with methoxyphenylacetic acid in the presence of a base. The reaction mixture is then heated, and the resulting product is purified using column chromatography. Another method involves the reaction of 1-(2-hydroxybenzoyl)-4-(5-methylpyridin-2-yl)piperidine with methoxybenzaldehyde in the presence of a base. The product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
MP-10 has been studied extensively for its potential applications in various fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. MP-10 has also been studied for its potential use in the treatment of Parkinson's disease. In addition, MP-10 has been used as a tool to study the role of dopamine receptors in the brain.
Eigenschaften
IUPAC Name |
[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-14-7-8-17(20-13-14)19(23)9-11-21(12-10-19)18(22)15-5-3-4-6-16(15)24-2/h3-8,13,23H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJGAJXKNGAISV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)C(=O)C3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,6-dimethylpyridin-3-yl)-N-[(4,6-dimethylpyridin-2-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B5370246.png)
![4-[2-(4-chlorophenyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5370259.png)
![5-chloro-2-methoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5370261.png)
![3-[(4-cyclobutyl-6-methylpyrimidin-2-yl)(methyl)amino]propane-1,2-diol](/img/structure/B5370269.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)(3,4-dimethoxyphenyl)methyl]-3-(2-furyl)acrylamide](/img/structure/B5370270.png)
![5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol](/img/structure/B5370277.png)
![rel-(3S,4S)-1-[(1-aminocyclobutyl)carbonyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5370278.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2-hydroxyethyl)amino]nicotinamide](/img/structure/B5370298.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea](/img/structure/B5370320.png)
![2-(2-{5-[(4-chlorophenyl)thio]-2-furyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5370323.png)

![3-fluoro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5370348.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5370360.png)
